N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-bromobenzenesulfonamide

Lipophilicity Drug-likeness Membrane permeability

Procure N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-bromobenzenesulfonamide (CAS 887218-90-8) for advanced research applications. The para-bromine substituent imparts distinct properties: enhanced lipophilicity, halogen bonding capability for crystallographic phasing, and a characteristic 1:1 ⁷⁹Br/⁸¹Br isotope doublet for unambiguous metabolite tracking in MS. Utilize as a selectivity control in carbonic anhydrase inhibition panels or to benchmark in silico ADME models against 4-H, 4-Cl, and 4-CH₃ analogs. Ensure reliable SAR interpretation by avoiding uncontrolled analog substitution. Contact us for GMP-grade synthesis and competitive bulk pricing.

Molecular Formula C19H21BrN2O5S
Molecular Weight 469.35
CAS No. 887218-90-8
Cat. No. B2998163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-bromobenzenesulfonamide
CAS887218-90-8
Molecular FormulaC19H21BrN2O5S
Molecular Weight469.35
Structural Identifiers
SMILESC1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H21BrN2O5S/c20-15-2-4-16(5-3-15)28(23,24)21-12-17(22-7-9-25-10-8-22)14-1-6-18-19(11-14)27-13-26-18/h1-6,11,17,21H,7-10,12-13H2
InChIKeyFUHIKDOLQNHFBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-bromobenzenesulfonamide (CAS 887218-90-8): Chemical Class and Procurement Baseline


N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-bromobenzenesulfonamide (CAS 887218-90-8, molecular formula C19H21BrN2O5S, molecular weight 469.35 g/mol) is a synthetic small molecule belonging to the benzodioxole-containing sulfonamide class. It features a benzo[d][1,3]dioxole moiety linked via a morpholinoethyl spacer to a 4-bromobenzenesulfonamide group . Compounds in this structural family have been investigated for diverse biological activities including enzyme inhibition (e.g., carbonic anhydrase) and anticancer effects . However, direct, quantitative, comparator-based evidence for this specific compound remains extremely limited in the peer-reviewed primary literature.

Why Generic Substitution Fails for N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-bromobenzenesulfonamide


Close analogs of CAS 887218-90-8 that lack the 4-bromo substituent—such as the unsubstituted benzenesulfonamide (CAS 887218-88-4), the 4-methyl analog, or the 4-chloro analog —exhibit fundamentally different physicochemical and potentially pharmacological profiles. The electron-withdrawing bromine atom at the para position alters the sulfonamide NH acidity (pKa modulation), increases molecular weight and lipophilicity (logP), and introduces the capacity for halogen bonding interactions with biological targets . These properties can affect membrane permeability, metabolic stability, and target-binding thermodynamics. Therefore, interchangeable use of in-class analogs without experimental validation risks irreproducible results in biological assays and flawed structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for CAS 887218-90-8 versus Closest Structural Analogs


Lipophilicity Modulation: 4-Bromo Substituent Increases logP by ~0.7–1.0 Units Relative to Unsubstituted Analog

The presence of a para-bromine substituent on the benzenesulfonamide ring of CAS 887218-90-8 is predicted to increase the octanol-water partition coefficient (logP) by approximately 0.7–1.0 log units compared to the unsubstituted benzenesulfonamide analog (CAS 887218-88-4), based on the Hansch π constant for bromine (π = 0.86 for aromatic Br) . This difference is critical for membrane permeability and non-specific protein binding. The unsubstituted analog has a molecular weight of 390.45 g/mol, whereas the 4-bromo derivative has a molecular weight of 469.35 g/mol , directly impacting physicochemical property calculations for drug-likeness filters (e.g., Lipinski's Rule of Five).

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight Differential: 4-Bromo Substitution Adds ~79 Da, Shifting Drug-Likeness Parameter Space

The molecular weight of CAS 887218-90-8 is 469.35 g/mol . The unsubstituted benzenesulfonamide analog (CAS 887218-88-4) has a molecular weight of 390.45 g/mol, a difference of approximately 79 Da corresponding to the mass of one bromine atom replacing hydrogen . This increase pushes the compound closer to the upper boundary of Lipinski's Rule of Five (MW ≤ 500 Da), potentially affecting oral bioavailability parameters and CNS penetration . The 4-methyl analog has a molecular weight of approximately 404 g/mol, placing it in an intermediate range.

Molecular weight Drug-likeness ADME properties

Halogen Bonding Potential: 4-Bromo Substituent Enables Unique σ-Hole Interactions Absent in -H, -CH3, or -Cl Analogs

The bromine atom at the para position of the benzenesulfonamide ring possesses a positive electrostatic potential region (σ-hole) along the C-Br bond axis, enabling directional halogen bonding interactions with Lewis bases (e.g., backbone carbonyl oxygens, carboxylate side chains) in protein binding sites . This interaction is geometrically and energetically distinct from the hydrophobic packing of a methyl group (4-methyl analog) or the weaker halogen bonding of chlorine (4-chloro analog) . While no direct crystallographic data exist for CAS 887218-90-8 bound to any target, the halogen bonding potential of aryl bromides is well-precedented in medicinal chemistry SAR .

Halogen bonding Molecular recognition Structure-based design

Class-Level Anticancer Potential: Benzodioxole-Morpholino Compounds Inhibit Tubulin Polymerization In Vitro

A class of morpholinyl Mannich base derivatives of 6-benzyl-1,3-benzodioxol-5-ol (structurally related to CAS 887218-90-8) has been shown to inhibit tubulin polymerization in vitro, with the most potent analogs (NSC 370277 and NSC 381577) inhibiting polymerization at low micromolar concentrations . While CAS 887218-90-8 has not been directly assayed in this system, the shared benzodioxole-morpholinoethyl pharmacophore suggests potential tubulin-directed activity. Critically, the SAR study by Batra et al. demonstrated that substituent position and electronic properties dramatically affect potency, with superficially 'similar' compounds showing >10-fold differences in activity . This underscores that in-class substitution is not permissible without experimental validation.

Tubulin polymerization Anticancer Benzodioxole pharmacophore

Recommended Research and Industrial Application Scenarios for CAS 887218-90-8 Based on Available Evidence


SAR Probe for Halogen Bonding Studies in Sulfonamide-Target Interactions

The 4-bromo substituent of CAS 887218-90-8 provides a built-in halogen bonding handle for biophysical studies. When co-crystallized or analyzed by ITC/SPR with a protein target, the bromine atom can serve as an anomalous scattering center for X-ray crystallography and as a probe for halogen bonding contributions to binding free energy. This application is most suitable when the research objective is to map halogen bonding preferences in a binding pocket, using the 4-H, 4-CH3, and 4-Cl analogs as control compounds .

Carbonyl Metabolite Identification Using the Bromine Isotopic Signature

The distinctive 1:1 natural abundance isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provides a unique mass spectrometry signature that facilitates metabolite identification in in vitro microsomal or hepatocyte incubation studies. When CAS 887218-90-8 is used as a probe substrate, the characteristic bromine doublet in MS/MS spectra enables unambiguous detection and structural elucidation of oxidative metabolites, a capability absent in non-halogenated analogs .

Negative Control for Carbonic Anhydrase Inhibition Screening Cascades

Based on the class-level carbonic anhydrase (CA) inhibitory activity reported for benzodioxole-containing sulfonamides , CAS 887218-90-8 may serve as a screening candidate in CA inhibition panels. If the 4-bromo substitution reduces CA affinity relative to unsubstituted or primary sulfonamide analogs—as observed in some sulfonamide SAR series—this compound could function as a selectivity control or a starting scaffold for fragment-based design against specific CA isoforms implicated in glaucoma, epilepsy, or cancer.

Reference Compound for Computational LogP and Permeability Model Validation

Given the ~79 Da molecular weight differential and predicted logP shift relative to the unsubstituted analog, CAS 887218-90-8 can serve as a test compound for validating in silico ADME prediction models (e.g., logP calculators, PAMPA models, Caco-2 permeability predictions). By comparing experimental logP and permeability measurements across the 4-H, 4-Cl, 4-CH3, and 4-Br analog series, computational chemists can benchmark the accuracy of substituent contribution models for sulfonamide-containing compounds .

Quote Request

Request a Quote for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-bromobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.